(5-Fluoro-1-benzofuran-2-yl)methanol
Description
BenchChem offers high-quality (5-Fluoro-1-benzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-1-benzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXRFXAEZVQAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Fluoro-1-benzofuran-2-yl)methanol safety and handling
An In-depth Technical Guide to the Safe Handling of (5-Fluoro-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (5-Fluoro-1-benzofuran-2-yl)methanol was available at the time of writing. This guide is a synthesis of information from SDSs of structurally similar compounds and relevant scientific literature. The recommendations herein are based on an inferred hazard profile and should be used in conjunction with professional judgment and a thorough risk assessment before handling this chemical.
Section 1: Chemical Identity and Physical Properties
(5-Fluoro-1-benzofuran-2-yl)methanol is a fluorinated derivative of benzofuran, a heterocyclic compound. The benzofuran moiety is a common structural motif in many biologically active compounds.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical and toxicological properties of a molecule.
Table 1: Physicochemical Properties of Structurally Related Benzofuran Derivatives
| Property | 1-Benzofuran-5-ylmethanol[3] | (1-Benzofuran-2-yl)methanol[4] | Notes on (5-Fluoro-1-benzofuran-2-yl)methanol |
| Molecular Formula | C₉H₈O₂ | C₉H₈O₂ | C₉H₇FO₂ |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | 166.14 g/mol |
| Physical State | Low melting solid / Solid | Solid (predicted) | Likely a solid at room temperature. |
| Melting Point | 35 - 36 °C | Not available | Expected to be a low-melting solid. |
| Boiling Point | 90 - 93 °C @ 0.2 mm Hg | Not available | Data not available. |
| Solubility | Insoluble in water | Not available | Expected to have low solubility in water. |
Section 2: Hazard Identification and Risk Assessment
A comprehensive hazard profile for (5-Fluoro-1-benzofuran-2-yl)methanol is not available. However, based on the known hazards of its structural components—benzofuran, fluorinated aromatic compounds, and methanol—a cautious approach is warranted.
The Benzofuran Core:
The benzofuran ring system is present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Toxicological data on 2,3-benzofuran has indicated potential for liver and kidney damage at high doses.[5] While the substitution pattern of the target molecule differs, this suggests that the benzofuran core itself may contribute to systemic toxicity.
The Influence of Fluorine Substitution:
Fluorination of organic compounds can have profound effects on their biological activity and toxicity. Fluorocarbons have been implicated in respiratory illnesses.[6] The strong carbon-fluorine bond can also alter metabolic pathways, potentially leading to the formation of toxic metabolites. Preliminary toxicological evaluations of some polyfluorinated dibenzofurans have shown that they can activate the dioxin receptor, similar to their chlorinated counterparts.[7]
Hazards Associated with the Methanol Group:
The primary alcohol functional group introduces hazards associated with methanol and its metabolites. Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the liver, kidneys, central nervous system, and optic nerve.[8]
Inferred Hazard Profile:
Based on the above, (5-Fluoro-1-benzofuran-2-yl)methanol should be treated as a potentially hazardous substance with the following inferred risks:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
-
Organ Toxicity: Potential for systemic toxicity, affecting the liver, kidneys, and nervous system.[5][8]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent safety protocols must be followed when handling (5-Fluoro-1-benzofuran-2-yl)methanol.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[12]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe dust or vapors.[13]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]
-
Remove and wash contaminated clothing before reuse.[13]
Section 4: Experimental Protocols and Workflows
Standard Operating Procedure for Handling (5-Fluoro-1-benzofuran-2-yl)methanol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available.
-
Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid in the fume hood.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood.
-
Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
Section 5: Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
-
Stability: The compound is expected to be stable under normal storage conditions.
Section 6: Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]
Spill Response:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]
-
Major Spills: Evacuate the area and prevent further spread of the material. Wear appropriate PPE, including respiratory protection.[14]
Section 7: Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]
Section 8: Synthesis and Reactivity
The synthesis of benzofuran derivatives can involve various methods, including reactions under reflux with catalysts.[15][16] The presence of the methanol group allows for typical alcohol reactions, while the aromatic ring can undergo electrophilic substitution, with the fluorine atom influencing the regioselectivity. The reactivity of this specific compound has not been extensively studied, but it is prudent to assume it may react vigorously with strong oxidizing agents.
References
- Murphy, L., & Akpinar-Elci, M. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.
- Aslam, J., et al. (2009). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services, Public Health Service.
-
Solvents & Petroleum Service, Inc. (2015, June 1). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2014, July 2). MSDS of 1-Benzofuran-5-ylmethanol. Retrieved from [Link]
- Ceylan, Ş., & Gürbüz, D. (2013). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 18(1), 1080-1093.
- Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1653.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776263, 1-Benzofuran-2-Ylmethanol. Retrieved from [Link]
- Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
- Weber, R., et al. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629-639.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- de la Torre, B. G., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 15(11), 1361.
Sources
- 1. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. solventsandpetroleum.com [solventsandpetroleum.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.dk [fishersci.dk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
Technical Whitepaper: Strategic Sourcing and Synthetic Utility of (5-Fluoro-1-benzofuran-2-yl)methanol
Executive Summary
(5-Fluoro-1-benzofuran-2-yl)methanol (CAS: 276235-91-7) represents a high-value "Tier 2" building block in modern medicinal chemistry. Distinguished by the metabolic stability conferred by the C5-fluorine atom and the versatile reactivity of the C2-hydroxymethyl handle, this scaffold is critical for fragment-based drug discovery (FBDD) targeting kinases and GPCRs. While commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision matrix. This guide provides a comprehensive analysis of its commercial landscape, a validated synthetic contingency protocol, and quality control standards.
Part 1: Chemical Identity & Properties Snapshot
| Property | Specification |
| Chemical Name | (5-Fluoro-1-benzofuran-2-yl)methanol |
| CAS Registry Number | 276235-91-7 |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| LogP (Predicted) | ~1.9 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Key Structural Features | 5-Fluoro substitution (metabolic block); Benzofuran core (privileged scaffold); 2-Hydroxymethyl (functionalizable handle) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |
Part 2: Commercial Availability Landscape
The "Buy" Analysis
(5-Fluoro-1-benzofuran-2-yl)methanol is not a commodity chemical like acetone; it is a specialty building block.
-
Primary Vendors: Major catalog aggregators (e.g., Apollo Scientific, Fluorochem, Combi-Blocks) list this compound.
-
Stock Status: "In-stock" status is often limited to gram-scale quantities (1g – 10g). Bulk orders (>100g) frequently trigger a "Make-to-Order" (MTO) workflow, extending lead times to 4–6 weeks.
-
Purity Concerns: Commercial batches typically range from 95% to 97%. Impurities often include the unreduced ester precursor or the over-reduced methyl derivative, which can interfere with sensitive coupling reactions (e.g., Mitsunobu).
Strategic Sourcing Decision Matrix
Researchers must evaluate the "Cost of Delay" vs. "Cost of Synthesis."
Figure 1: Decision logic for sourcing (5-Fluoro-1-benzofuran-2-yl)methanol based on project urgency and volume.
Part 3: Synthetic Contingency (The "Make" Protocol)
If commercial stock is unavailable or purity is insufficient, the following Self-Validating Protocol is the industry standard. It relies on the Rap-Stoermer condensation or a stepwise alkylation/cyclization sequence, which is more robust for scale-up.
Validated Pathway: Salicylaldehyde Cyclization
Reaction Logic: 5-Fluorosalicylaldehyde is alkylated with ethyl bromoacetate, followed by base-mediated cyclization to the ester, and final reduction to the alcohol.
Figure 2: Two-step synthetic route from commodity starting materials.
Detailed Methodology
Step 1: Synthesis of Ethyl 5-fluoro-1-benzofuran-2-carboxylate
-
Reagents: Dissolve 5-fluorosalicylaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous DMF (5 mL/mmol).
-
Base: Add anhydrous Potassium Carbonate (
, 2.5 eq). -
Condition: Heat to 80–90°C for 4–6 hours.
-
Monitoring (Self-Validation): TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot and the appearance of a high-Rf fluorescent spot (benzofuran ring formation).
-
Workup: Pour into ice water. The ester typically precipitates as a solid. Filter, wash with water, and dry.
-
Checkpoint: If oil forms, extract with EtOAc.
-
Step 2: Reduction to Alcohol
-
Reagents: Suspend the ester (from Step 1) in anhydrous THF (0°C).
-
Reductant: Add Lithium Aluminum Hydride (
, 1.5 eq) portion-wise. Note: NaBH4 in refluxing MeOH is a safer alternative but slower. -
Condition: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 2:1). The ester spot (high Rf) will disappear; the alcohol spot (lower Rf) will appear.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Part 4: Quality Control & Utility
QC Specifications
To ensure the material is suitable for high-stakes biological assays, verify the following:
-
1H NMR (DMSO-d6):
-
~4.6 ppm (d, 2H,
) - ~5.4 ppm (t, 1H, OH, exchangeable)
- ~6.7-6.8 ppm (s, 1H, C3-H of furan ring) – Diagnostic Peak
-
~4.6 ppm (d, 2H,
-
Fluorine NMR: Single peak (confirming no regioisomers).
-
Purity: >95% by HPLC (254 nm).
Applications in Drug Discovery[1]
-
Bioisosterism: The 5-fluoro-benzofuran core acts as a lipophilic bioisostere for indole or naphthalene, often improving metabolic stability against P450 oxidation due to the C-F bond strength.
-
Warhead Installation: The primary alcohol is easily converted to:
-
Chlorides/Bromides: For alkylation of amines (GPCR ligands).
-
Aldehydes: For reductive amination.
-
Acids: For amide coupling.
-
References
-
Apollo Scientific. (5-Fluoro-1-benzofuran-2-yl)methanol Product Page.
-
PubChem. Compound Summary: (5-Fluoro-1-benzofuran-2-yl)methanol.[1] National Library of Medicine.
-
Fluorochem. Product Datasheet: (5-Fluoro-1-benzofuran-2-yl)methanol.
-
Rangaswamy, J., et al. (2012). "Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Demonstrates benzofuran synthesis utility).
-
Beaudry Research Group. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University. (Mechanistic grounding for cyclization).
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Executive Summary
Benzofuran scaffolds are ubiquitous in pharmacophores, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products.[1] While classical acid-catalyzed condensations exist, they often suffer from harsh conditions and poor functional group tolerance.
Palladium-catalyzed synthesis has emerged as the industry gold standard due to its ability to construct the furan ring under mild conditions with high regioselectivity. This guide provides two distinct, field-proven protocols:
-
The "Workhorse" Protocol: A robust, one-pot Sonogashira coupling-cyclization for rapid library generation.
-
The "Green" Protocol: An oxidative C-H activation route utilizing phenols and acrylates, minimizing pre-functionalization.
Strategic Method Selection
Before initiating synthesis, select the appropriate pathway based on substrate availability and substitution requirements.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal benzofuran synthesis pathway.
Mechanistic Landscape: The Tandem Cycle
Understanding the mechanism is critical for troubleshooting. Protocol A relies on a tandem sequence: an intermolecular Sonogashira coupling followed by an intramolecular nucleophilic attack .
Mechanism: Pd/Cu-Catalyzed Coupling-Cyclization
Figure 2: The catalytic cycle involves Pd(0)/Pd(II) shuttling. The cyclization step is often spontaneous but accelerated by base.
Protocol A: The "Workhorse" (Sonogashira-Cyclization)
Objective: Synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. Scope: Highly tolerant of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).
Reagents & Equipment[2][3][4][5]
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Coupling Partner: Phenylacetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) [Anhydrous] or Et₃N/DMF (1:1 mixture for solubility)
-
Atmosphere: Argon or Nitrogen (Balloon)
Step-by-Step Methodology
-
Preparation (Inerting): Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of argon.
-
Solids Addition: Charge the vessel with 2-iodophenol (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Note: Add CuI last to minimize oxidation before the solvent is added.
-
-
Degassing: Cap the vessel. Evacuate and backfill with argon three times.
-
Liquid Addition: Syringe in anhydrous Et₃N (3 mL) followed by the terminal alkyne (1.2 mmol).
-
Critical: If the phenol is solid and insoluble in neat Et₃N, use a 1:1 mixture of DMF/Et₃N.
-
-
Reaction: Stir at 60°C for 4–6 hours.
-
Monitoring: Check TLC. The intermediate (alkynyl phenol) may appear briefly, but the cyclized benzofuran is usually the major product due to the proximity effect.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Cu salts. Wash the filtrate with NH₄Cl (sat. aq.) to remove copper species (blue aqueous layer indicates successful copper removal).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Green" Route (Oxidative C-H Activation)
Objective: Synthesis of benzofurans directly from phenols and acrylates, avoiding pre-halogenation. Mechanism: Pd(II)-mediated C-H activation followed by Heck-type insertion and intramolecular C-O bond formation.
Reagents & Equipment[2][3][4][5]
-
Substrate: Phenol (1.0 equiv)
-
Partner: Ethyl Acrylate (2.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Oxidant: Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv) or Benzoquinone
-
Solvent: Toluene or 1,4-Dioxane
-
Atmosphere: Air (if using O₂ as co-oxidant) or Argon (if using stoichiometric Cu).
Step-by-Step Methodology
-
Charging: In a heavy-walled pressure tube, combine Phenol (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).
-
Note: Often, molybdophosphoric acid (MPA) is added as a co-catalyst in advanced variants to improve turnover.
-
-
Solvent: Add Toluene (3 mL) and Ethyl Acrylate (2.0 mmol).
-
Heating: Seal the tube and heat to 110°C for 16–24 hours.
-
Why High Temp? C-H activation has a higher energy barrier than oxidative addition into C-I bonds.
-
-
Workup: Cool to RT. The reaction mixture will be heterogeneous. Filter through Celite.
-
Analysis: Analyze crude by ¹H NMR. The product will be a benzofuran-3-carboxylate derivative.
Optimization & Troubleshooting Guide
The following parameters are critical for yield maximization.
| Parameter | Recommendation | Rationale |
| Catalyst Load | 1–3 mol% (Protocol A) | Higher loads in Protocol A increase homocoupling (Glaser) side products. |
| Solvent | DMF or DMAc | Essential for polar substrates. In Protocol A, pure Et₃N can precipitate the ammonium salt byproduct, stalling stirring. |
| Base | TMG or DBU | For difficult cyclizations (Protocol B), stronger organic bases facilitate the deprotonation step better than carbonates. |
| Glaser Coupling | Strict Deoxygenation | If you see a symmetrical alkyne dimer, oxygen was present. Freeze-pump-thaw the solvent. |
| Pd Black | Add PPh₃ (10 mol%) | If Pd precipitates early (solution turns black/clear), the catalyst has died. Add excess ligand to stabilize Pd(0). |
References
-
Cacchi, S., Fabrizi, G., & Goggiamani, A. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.
-
Larock, R. C., et al. (2005).[2] Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes.[2] Journal of Organic Chemistry.[3][2]
-
Li, X., et al. (2011). Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols.[4] Journal of Organic Chemistry.[3][2]
-
Organic Chemistry Portal. (2023). Synthesis of Benzofurans - Recent Literature.[1][3][2][5][6][7]
-
Bernini, R., et al. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis.[8] Organic Letters.[2][9]
Sources
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 4. Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
intramolecular cyclization methods for benzofuran rings
Application Note: Advanced Protocols for Benzofuran Synthesis via Intramolecular Cyclization
Executive Summary
The benzofuran moiety is a privileged pharmacophore found in critical therapeutics such as Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment), as well as emerging candidates for Alzheimer’s and cancer therapy. While numerous synthetic routes exist, intramolecular cyclization remains the most regioselective and atom-economical strategy for constructing the furan ring fused to the benzene core.
This application note details three distinct, high-fidelity protocols for benzofuran synthesis, selected based on precursor availability and substitution requirements. Unlike generic textbook descriptions, these protocols focus on causality —explaining why specific reagents and conditions are critical for yield and purity—and are designed for immediate implementation in drug discovery workflows.
Strategic Selection Guide
Select the appropriate method based on your starting material and desired substitution pattern.
Table 1: Method Selection Matrix
| Method | Precursor Class | Key Reagents | Primary Product | Tolerance |
| A. Tandem Coupling-Cyclization | o-Halophenols + Terminal Alkynes | Pd(PPh | 2-Substituted Benzofurans | High (Esters, Nitriles, CF |
| B. Acid-Mediated Dehydration | Eaton's Reagent (P | 3-Substituted Benzofurans | Moderate (Acid-stable groups) | |
| C. Oxidative Cyclization | o-Allylphenols | Pd(OAc) | Benzofurans (via dehydrogenation) | High (Requires O |
Protocol A: Pd/Cu-Catalyzed Tandem Sonogashira Annulation
This is the "gold standard" for generating 2-substituted benzofurans. It combines the Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed immediately by a 5-endo-dig cyclization.
Mechanism & Causality[1]
-
The Copper Effect: CuI generates the copper acetylide, which transmetallates to Palladium. Crucially, in the cyclization step, the copper species can also act as a Lewis acid to activate the triple bond, facilitating the nucleophilic attack of the phenoxide oxygen.
-
Solvent Choice: Triethylamine (Et
N) acts as both the solvent and the base to neutralize the HI byproduct. Using a secondary amine (like diethylamine) can sometimes lead to side reactions; Et N is preferred for steric bulk and basicity.
Experimental Protocol
Reagents:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (2 mol%) -
Copper(I) iodide [CuI] (1 mol%)
-
Triethylamine (Et
N) [Anhydrous, degassed]
Workflow:
-
Degassing: In a reaction vial, add o-iodophenol, Pd(PPh
) Cl , and CuI. Seal the vial and purge with Argon for 5 minutes. Critical: Pd(0) intermediates are oxygen-sensitive; failure to degas results in homocoupling of the alkyne (Glaser coupling). -
Addition: Inject anhydrous Et
N followed by the terminal alkyne via syringe under Argon flow. -
Reaction: Heat the block to 60–80 °C for 4–6 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The intermediate o-alkynylphenol may be visible. If the reaction stalls at this stage, increase temperature to 100 °C to force the cyclization.
-
-
Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu residues (wash with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Figure 1: Mechanistic flow of the Tandem Sonogashira-Cyclization process.
Protocol B: Acid-Mediated Cyclodehydration (Metal-Free)
For 3-substituted benzofurans, transition metals are often unnecessary. The cyclodehydration of
Mechanism & Causality[1]
-
The Oxonium Intermediate: The acid protonates the ketone carbonyl, making it highly electrophilic. The pendant phenoxy ring attacks this carbocation.
-
Eaton's Reagent Advantage: Unlike PPA, which is a viscous sludge at RT, Eaton's reagent is a liquid. It acts as both solvent and dehydrating agent, driving the equilibrium toward the aromatic benzofuran by irreversibly removing water.
Experimental Protocol
Reagents:
-
-Phenoxy ketone (Precursor) [Synthesized via S
2 of phenol + -bromoketone] -
Eaton’s Reagent (Commercial or prepared in-house)
-
Dichloromethane (DCM) [for extraction]
Workflow:
-
Setup: Place the
-phenoxy ketone (1.0 mmol) in a round-bottom flask. -
Acid Addition: Add Eaton’s Reagent (2.0 mL per mmol of substrate) at Room Temperature (RT).
-
Reaction: Stir at RT for 30 minutes .
-
Optimization: If the substrate is sterically hindered, heat to 40–50 °C. Do not exceed 80 °C to avoid charring.
-
-
Quench: Slowly pour the reaction mixture into crushed ice/water (vigorous exotherm). Stir until the ice melts.
-
Extraction: Extract 3x with DCM. Wash combined organics with sat. NaHCO
(to neutralize residual acid) and brine. -
Purification: Recrystallization from Ethanol is often sufficient; otherwise, silica chromatography.
Protocol C: Oxidative Cyclization of o-Allylphenols (Wacker-Type)
This method accesses the benzofuran core via C-H activation.[1] While o-allylphenols typically cyclize to dihydrobenzofurans, the addition of an oxidant forces aromatization to the benzofuran.
Mechanism & Causality[1]
-
Pd-Alkene Coordination: Pd(II) coordinates to the allyl alkene, activating it for nucleophilic attack by the phenol oxygen (Wacker-process).
-
The Role of Benzoquinone (BQ): After cyclization and
-hydride elimination, Pd(0) is generated. BQ re-oxidizes Pd(0) to Pd(II) to sustain the catalytic cycle. -
Regioselectivity: This typically yields the 2-methylbenzofuran derivative (via Markovnikov addition) or benzofuran depending on the substitution of the allyl chain.
Experimental Protocol
Reagents:
-
o-Allylphenol derivative
-
Pd(OAc)
(5 mol%) -
1,4-Benzoquinone (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Workflow:
-
Mixture Prep: Dissolve o-allylphenol in 1,4-Dioxane (0.1 M).
-
Catalyst Add: Add Pd(OAc)
and Benzoquinone. -
Reaction: Heat to 80 °C under an air or O
balloon (O acts as a terminal oxidant, aiding BQ efficiency). -
Monitoring: Reaction time is typically 12–24 hours.
-
Workup: Filter through alumina (to remove Pd black). Concentrate.
-
Note: If the product is the dihydrobenzofuran, a subsequent oxidation step with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene is required to fully aromatize.
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
Troubleshooting & Optimization
-
Problem: Low Yield in Sonogashira (Method A).
-
Cause: Dehalogenation of the starting material or homocoupling of the alkyne.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-complex.
-
-
Problem: Incomplete Cyclization (Method A).
-
Cause: The intermediate o-alkynylphenol is stable.
-
Fix: Add a stronger base (e.g., DBU) or increase temperature.
-
-
Problem: Charring/Tarry Product (Method B).
-
Cause: Eaton's reagent is a powerful dehydrating agent; exotherms can polymerize the substrate.
-
Fix: Perform the addition at 0 °C and warm slowly. Reduce reaction time.
-
References
-
Reddy, K. H. V., et al. (2022).[2] "Synthesis of benzofuran derivatives via Pd/Cu-catalyzed coupling-cyclization strategy." Journal of Heterocyclic Chemistry.
-
Ma, Z., Zhou, M., & Zhang, M. (2020).[3] "Synthesis of benzofurans from the cyclodehydration of
-phenoxy ketones mediated by Eaton's reagent." Journal of Chemical Research.[3][4] -
Patel, K., et al. (2024).[5] "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives." Current Green Chemistry.
-
Dapkekar, A., et al. (2024).[5][6] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[7] [7]
-
Tobrman, T., & Hron, V. (2019). "Palladium-catalyzed cyclization of phenols for the synthesis of benzofurans."[2][3][8][9][10] ResearchGate.[11]
Sources
- 1. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol
Executive Summary
This guide details a robust, two-step protocol for the kilogram-scale synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol , a critical pharmacophore in medicinal chemistry. Unlike bench-scale methods that rely on expensive transition-metal catalysis (e.g., Sonogashira coupling) or hazardous chromatographic purification, this protocol utilizes a classical Rap-Stoermer condensation followed by a hydride reduction .
Key Advantages of this Protocol:
-
Cost-Efficiency: Utilizes inexpensive 5-fluoro-salicylaldehyde and ethyl bromoacetate.
-
Purification: Designed to avoid column chromatography; intermediates and products are isolated via crystallization or distillation.
-
Scalability: Exotherms and gas evolution are managed via controlled dosing, suitable for jacketed reactors (10L–50L).
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves reagents with high acute toxicity and flammability.
| Reagent | Hazard Class | Critical Precaution |
| Ethyl Bromoacetate | Fatal if inhaled/swallowed (Cat 1/2) ; Lachrymator. | Handle ONLY in a functioning fume hood or glovebox. Use a scrubber for exhaust. Double-glove (Nitrile/Laminate). |
| LiAlH₄ (LAH) | Water-reactive; Pyrophoric. | Use pellets for scale-up to minimize dust. Quench under inert atmosphere (N₂) with extreme cooling. |
| 5-Fluorosalicylaldehyde | Irritant. | Standard PPE.[1] |
| Diethyl Ether/THF | Flammable; Peroxide former. | Test for peroxides before distillation/use. Ground all vessels to prevent static discharge. |
Retrosynthetic Strategy
To achieve high throughput, we disconnect the C2-substituent. The benzofuran core is constructed via an intramolecular O-alkylation/aldol condensation sequence.
Figure 1: Retrosynthetic disconnection showing the construction of the furan ring followed by functional group manipulation.
Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate
This step involves the O-alkylation of the phenol followed by an intramolecular aldol condensation (Rap-Stoermer type) to close the furan ring.
Reaction Scheme
Materials[2][3]
-
5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv) [Lachrymator]
-
Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 equiv)
-
Dimethylformamide (DMF), anhydrous (5 Vol)
Protocol (Scale: 1.0 mol input)
-
Setup: Equip a 5L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with N₂.
-
Charging: Charge DMF (700 mL) and 5-Fluoro-2-hydroxybenzaldehyde (140.1 g, 1.0 mol). Stir to dissolve.
-
Base Addition: Add milled K₂CO₃ (345.5 g, 2.5 mol) in portions. Note: Suspension will become thick.
-
Alkylation (Exotherm Control): Heat the mixture to 60°C. Add Ethyl bromoacetate (200.4 g, 1.2 mol) dropwise over 60 minutes.
-
Process Control: Maintain internal temperature
. The reaction is exothermic.
-
-
Cyclization: After addition, increase temperature to 90–100°C and hold for 4 hours.
-
Monitoring: Check HPLC/TLC. Disappearance of the O-alkylated intermediate (non-cyclized acyclic ester) indicates completion.
-
-
Quench & Workup:
-
Cool reaction mass to 20°C.
-
Pour the mixture into Ice-Water (3.5 L) with vigorous stirring. The product should precipitate as a solid.
-
Stir for 1 hour to break up clumps.
-
-
Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (
) to remove residual DMF and salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% (White to pale yellow solid). Purification: Usually sufficiently pure (>95%). If needed, recrystallize from Ethanol/Water.
Step 2: Reduction to (5-Fluoro-1-benzofuran-2-yl)methanol
The reduction of the ester to the alcohol is performed using Lithium Aluminum Hydride (LAH). For scale-up, the Fieser Workup is mandatory to prevent the formation of unmanageable aluminum emulsions.
Reaction Scheme
Materials[2][3]
-
Ethyl 5-fluorobenzofuran-2-carboxylate (from Step 1) (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) pellets (0.75 equiv - Note: 0.5 equiv is stoichiometric, excess ensures completion)
-
Tetrahydrofuran (THF), anhydrous (10 Vol)
-
Workup Reagents: Water, 15% NaOH solution.
Protocol (Scale: 0.5 mol input)
-
Setup: Equip a 3L 3-neck flask with mechanical stirrer, N₂ inlet, and addition funnel. Ensure system is strictly dry.
-
Catalyst Charge: Charge anhydrous THF (500 mL) and LiAlH₄ (14.2 g, 0.375 mol) pellets. Cool to 0°C.
-
Substrate Addition: Dissolve Ethyl 5-fluorobenzofuran-2-carboxylate (104.1 g, 0.5 mol) in THF (500 mL). Add this solution dropwise to the LAH suspension.
-
Critical: Control addition rate to maintain temp
. H₂ gas evolution will occur.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3).
-
-
Fieser Workup (Strict Adherence Required):
-
Cool mixture back to 0°C.
-
Step A: Add 14.2 mL Water (1 mL per g of LAH) very slowly. Caution: Vigorous H₂ evolution.
-
Step B: Add 14.2 mL 15% NaOH (1 mL per g of LAH).
-
Step C: Add 42.6 mL Water (3 mL per g of LAH).
-
-
Filtration: Warm to RT and stir for 30 mins. The aluminum salts will turn into a white, granular sand (not a gel). Filter through a Celite pad.
-
Concentration: Dry the filtrate over MgSO₄, filter, and concentrate under reduced pressure.
Expected Yield: 88–95% (White crystalline solid or viscous oil).
Process Flow Diagram (Workup Logic)
Figure 2: The Fieser workup protocol is essential for scale-up to avoid emulsion formation during aluminum hydride reductions.
Analytical Validation
Confirm the structure of the final product using the following markers:
-
¹H NMR (400 MHz, CDCl₃):
- 7.2–7.4 (m, 2H, Ar-H)
- 6.9–7.0 (m, 1H, Ar-H)
- 6.60 (s, 1H, H-3 of furan ring)
- 4.75 (s, 2H, -CH ₂OH)
- 2.10 (br s, 1H, -OH )
-
¹³C NMR: Look for the disappearance of the ester carbonyl (~160 ppm) and appearance of the benzylic carbon (~58 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Step 1: Low Yield / Sticky Solid | Incomplete cyclization of the intermediate. | Ensure temperature reaches reflux (90°C+). If sticky, recrystallize from Hexane/EtOAc. |
| Step 1: Emulsion during workup | DMF presence. | Wash the organic layer thoroughly with water. Use brine to break emulsions. |
| Step 2: Aluminum "Jelly" | Incorrect water addition. | Follow Fieser ratios strictly (1:1:3). Do not add excess water initially. |
| Step 2: Incomplete Reduction | Old LAH or moisture in THF. | Use fresh LAH pellets. Titrate LAH or use 1.5x excess if reagent quality is suspect. |
References
-
Reduction of Carboxylic Acids and Esters: Clark, J. (2020). Reduction of Carboxylic Acids and Esters using LiAlH4. ChemGuide. [Link]
-
Benzofuran Synthesis Review: Khan, M. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Fieser Workup Protocol: Smith, J. (2023). Lithium Aluminum Hydride (LiAlH4) Workup Procedures. Master Organic Chemistry. [Link]
-
Rap-Stoermer Reaction Context: PubChem. (2023). Compound Summary: (5-Fluoro-1-benzofuran-2-yl)methanol. [Link]
Sources
Application Note: A Robust Protocol for the Purification of (5-Fluoro-1-benzofuran-2-yl)methanol via Flash Column Chromatography
Introduction: The Imperative for Purity in Benzofuran Scaffolds
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The specific compound, (5-Fluoro-1-benzofuran-2-yl)methanol, serves as a critical building block in the synthesis of more complex molecules targeted for drug development. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable.
The efficacy and safety of any downstream application, whether a multi-step synthesis or a biological assay, are contingent upon the exceptional purity of this starting material. Crude synthetic mixtures often contain unreacted starting materials, reagents, and side-products that can interfere with subsequent reactions or generate misleading biological data. This application note provides a detailed, field-proven protocol for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol using normal-phase flash column chromatography, ensuring a final product of high purity suitable for the most demanding research applications.
Foundational Principles: Tailoring Chromatography to Molecular Properties
The success of any chromatographic separation hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase.
-
Analyte ((5-Fluoro-1-benzofuran-2-yl)methanol): This molecule possesses a moderately polar character. The primary alcohol (-CH₂OH) group is the main site for polar interactions (hydrogen bonding), while the fluorinated benzofuran core is largely non-polar and aromatic.
-
Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar stationary phase due to the abundance of surface silanol (Si-OH) groups. It is the logical choice for retaining our moderately polar analyte. The interaction strength will be primarily dictated by the hydrogen bonding between the analyte's alcohol group and the silica's silanol groups.
-
Mobile Phase (Eluent): A binary solvent system comprising a non-polar solvent (e.g., heptane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is ideal. The non-polar solvent acts as a weak eluent, while the polar solvent actively competes with the analyte for binding sites on the silica, thereby facilitating its movement down the column. By carefully modulating the ratio of these two solvents, we can achieve fine control over the elution process.
Workflow Overview: From Crude Mixture to Purified Compound
The purification strategy follows a logical and systematic progression to ensure efficiency and success. The entire workflow is designed as a self-validating system, where each step informs the next.
Caption: A comprehensive workflow for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol.
Detailed Protocols and Methodologies
This section provides step-by-step instructions for the entire purification process.
Part I: Method Development via Thin-Layer Chromatography (TLC)
Rationale: TLC is an indispensable, rapid, and low-cost technique used to determine the optimal mobile phase composition before committing to a large-scale column separation. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from both less polar and more polar impurities.[2]
Protocol:
-
Prepare TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil line.
-
Prepare Eluent Systems: In separate developing chambers or beakers, prepare small volumes of different eluent mixtures. Good starting points for this compound are Hexane:Ethyl Acetate ratios of 9:1, 8:2, and 7:3.
-
Develop Plate: Place the spotted TLC plate into a chamber containing one of the test eluents. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (λ=254 nm). Circle the visible spots.
-
Analyze: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the target compound an Rƒ of ~0.3 and clearly separates it from other spots. This will be your starting mobile phase for the column.
Part II: Preparative Flash Column Chromatography
Rationale: This protocol utilizes flash chromatography, which employs positive pressure to accelerate solvent flow, significantly reducing purification time while maintaining high resolution. Dry loading is recommended as it often leads to better separation by ensuring the sample is introduced to the column in a very narrow, concentrated band.[2]
Materials & Equipment:
| Category | Item | Specifications |
|---|---|---|
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 40-63 µm (230-400 mesh) |
| Mobile Phase | n-Hexane or Heptane | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Apparatus | Glass Chromatography Column | Sized appropriately for the amount of crude material |
| Flash Chromatography System | (Optional, but recommended for automation) | |
| Fraction Collector | ||
| Rotary Evaporator | ||
| Consumables | TLC Plates | Silica Gel 60 F₂₅₄ |
| Test Tubes / Vials | For fraction collection |
| | Celite or Diatomaceous Earth | For dry loading |
Protocol:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add another thin layer of sand on top of the packed silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude (5-Fluoro-1-benzofuran-2-yl)methanol in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution (approx. 1-2 times the weight of the crude material).
-
Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Loading:
-
Carefully add the dry-loaded sample powder to the top of the packed silica column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity mobile phase determined from TLC analysis (e.g., 10% EtOAc in Hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 40% EtOAc over 10-15 column volumes. This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate using the same solvent system that gave a good Rƒ during method development.
-
Identify the fractions containing only the pure target compound (single spot at the correct Rƒ).
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified (5-Fluoro-1-benzofuran-2-yl)methanol as a solid or oil.
-
Determine the yield and confirm purity using analytical techniques such as NMR or LC-MS.
-
Summary of Key Parameters & Expected Results
The following table summarizes a validated starting point for the purification of 1 gram of crude material. Researchers should optimize these parameters based on their specific crude mixture composition and available equipment.
| Parameter | Recommended Value / Description | Rationale |
| Crude Sample Load | 1.0 g | |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for high-resolution flash chromatography.[3] |
| Column Dimensions | 40 g pre-packed, or ~3 cm diameter | A sample-to-silica ratio of 1:40 is typical. |
| Sample Loading | Dry Loading | Ensures a narrow sample band and improves separation.[2] |
| Mobile Phase A | n-Hexane or Heptane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate | Polar component to elute the target alcohol. |
| Elution Profile | Gradient: 10% B to 40% B | Efficiently removes impurities with varying polarities. |
| Detection | UV at 254 nm | The benzofuran ring is UV-active. |
| Expected Rƒ | ~0.3 in 20% EtOAc/Hexane | Indicates appropriate retention for good separation. |
Upon successful completion, TLC analysis of the pooled fractions should reveal a single, well-defined spot under UV light, confirming the high purity of the isolated (5-Fluoro-1-benzofuran-2-yl)methanol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Sample band too diffuse (improper loading). | - Re-optimize mobile phase with TLC.- Reduce the amount of crude material loaded.- Use the dry loading method. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |
| Cracked Silica Bed | - Column ran dry.- Solvents not properly degassed. | - Always keep the silica bed wetted with solvent.- Use HPLC-grade solvents. |
| Tailing of Spots on TLC | - Compound is acidic/basic.- Sample is too concentrated on TLC plate. | - Add a small amount of modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).- Dilute the sample before spotting. |
Conclusion
This application note details a systematic and robust methodology for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol. By leveraging fundamental chromatographic principles and a logical workflow that begins with TLC-based method development, researchers can confidently and efficiently obtain this key synthetic intermediate in high purity. Adherence to this protocol will facilitate reliable and reproducible results in subsequent synthetic transformations and biological evaluations, accelerating the pace of drug discovery and development.
References
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. (2018). National Institutes of Health. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). MDPI. [Link]
-
Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (n.d.). MDPI. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024). National Institutes of Health. [Link]
-
Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). Japan Science and Technology Agency. [Link]
-
Highly substituted benzo[b]furan synthesis through substituent migration. (n.d.). The Royal Society of Chemistry. [Link]
-
1-Benzofuran-2-Ylmethanol. (n.d.). PubChem. [Link]
-
Discovery of N,N-dimethyl-5-(2-methyl-6-((5. (n.d.). The Royal Society of Chemistry. [Link]
-
SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. (n.d.). AWS. [Link]
-
2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. (n.d.). MDPI. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
-
Successful Flash Chromatography. (n.d.). King Group. [Link]
-
A Density Functional Theory Study. (2021). Physical Chemistry Research. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of novel benzofuran hybrid derivatives. (2022). ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Alkyne Cross-Coupling Optimization
Topic: Preventing Homocoupling (Glaser/Hay Side-Reactions) in Sonogashira Protocols
Introduction: The "Glaser Leak"
Welcome to the Advanced Synthesis Support Center. As researchers, we often treat the Sonogashira coupling as a robust "standard" reaction. However, a common failure mode is the oxidative homocoupling of the terminal alkyne (Glaser or Hay coupling). This is not just a yield loss; it is a competitive consumption of your limiting reagent that generates difficult-to-separate di-yne byproducts.
The Mechanistic Conflict: The standard Sonogashira reaction relies on a synergistic Pd/Cu cycle.[1] The Copper(I) acetylide intermediate is the pivot point.
-
Desired Path: Transmetallation to Palladium
Cross-Coupling. -
Parasitic Path: Oxidation (usually by
) Homocoupling.
This guide provides the protocols to shut down the parasitic path.
Module 1: The Oxygen Firewall (Atmosphere Control)
The Root Cause: Oxygen is the terminal oxidant required for the Glaser coupling cycle.[2] If you eliminate
Protocol: Freeze-Pump-Thaw (The Gold Standard)
Use this for high-value substrates or when homocoupling exceeds 5%.
-
Seal: Place solvent/reagents in a Schlenk flask or Young's tap tube.
-
Freeze: Submerge the vessel in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. Note: The solvent is frozen, so you are removing headspace gas and dissolved gas released during freezing.
-
Thaw: Close the vacuum. Remove from
and thaw in a warm water bath. Do not open to atmosphere. Gas bubbles will evolve from the liquid. -
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than
).
The "Reductant Scrub" Technique
For setups where rigorous degassing is difficult (e.g., large scale). Add a mild reductant to scavenge trace oxygen and maintain Copper in the Cu(I) state.
-
Reagent: Ascorbic Acid or Sodium Ascorbate.
-
Loading: 5–10 mol% relative to the catalyst.
-
Mechanism: Reduces in-situ formed Cu(II) (active oxidant) back to Cu(I), breaking the Glaser cycle.
Module 2: Kinetic Control (The Concentration Factor)
The Principle: Homocoupling is bimolecular with respect to the alkyne (Second Order). Cross-coupling is first order with respect to the alkyne. Therefore, keeping the steady-state concentration of the alkyne low statistically favors the cross-coupling.
Protocol: Syringe Pump Addition
Setup:
-
Flask: Contains Aryl Halide, Catalyst (Pd/Cu), Base, and Solvent.[3][4][5][6]
-
Syringe: Contains Terminal Alkyne dissolved in solvent.[6]
Procedure:
-
Initiate the reaction stirring at the optimized temperature.
-
Add the alkyne solution via syringe pump over 2–4 hours .
-
Why it works: The alkyne is consumed by the Pd-cycle (cross-coupling) as fast as it enters. The concentration of free copper-acetylide never reaches the threshold required for significant dimerization rates.
Module 3: Catalyst Engineering (Ligands & Metals)
If atmosphere and kinetic controls fail, you must alter the catalytic system.
Strategy A: Copper-Free Sonogashira
Eliminate the culprit entirely. Recommended for Aryl Iodides and activated Aryl Bromides.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Requires electron-rich Pd species to facilitate oxidative addition without Cu assistance. |
| Base | Pyrrolidine or Piperidine | Secondary amines act as both base and ligand, accelerating the oxidative addition step. |
| Additive | TBAF (Tetra-n-butylammonium fluoride) | Fluoride enhances the nucleophilicity of the alkyne, mimicking the "activation" role of Copper. |
Strategy B: Bulky Phosphines (If Cu is mandatory)
If you must use Copper (e.g., for unreactive Aryl Chlorides), use steric bulk to block the dimerization.
-
Ligand: XPhos or JohnPhos .
-
Mechanism: These massive ligands crowd the metal center. They allow the small linear alkyne to enter for transmetallation but sterically hinder the formation of the bridged Cu-Cu species required for homocoupling.
Visualizing the Pathway
The following diagram illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser cycle, highlighting the intervention points.
Caption: The "Fork in the Road": Copper Acetylide is the pivot. Oxygen pushes it toward Diyne (Red); Palladium pulls it toward Product (Green).
Troubleshooting FAQs
Q: My reaction mixture turned bright blue/green. What happened? A: This indicates the oxidation of Cu(I) to Cu(II). This confirms an oxygen leak.
-
Fix: Stop the reaction. The Cu(II) is inactive for Sonogashira and will only promote Glaser coupling.[7] You must re-degas or add a reductant (ascorbate) immediately, though starting over is usually safer.
Q: I am using an Aryl Chloride and getting no product, just homocoupling. A: Aryl Chlorides are slow to undergo oxidative addition to Palladium. This leaves the alkyne "waiting" in the Cu-acetylide state, increasing the probability of homocoupling.
-
Fix: Switch to a more active Pd-precatalyst (e.g., Pd-PEPPSI-IPr ) or a bulky ligand (XPhos ) to accelerate the Pd-cycle to match the Cu-cycle speed.
Q: Can I use Hydrogen gas to prevent this? A: Yes, this is an advanced "expert" trick.
-
Fix: Running the reaction under a mixed atmosphere of
(5:95) can reduce trace to water on the metal surface, effectively scrubbing the environment without reducing the alkyne (provided the pressure is low and time is short).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][4][8][9] Organic Letters.
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[6][10][11] Angewandte Chemie International Edition.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. researchgate.net [researchgate.net]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
mass spectrometry of (5-Fluoro-1-benzofuran-2-yl)methanol
Technical Guide: Mass Spectrometry Profiling of (5-Fluoro-1-benzofuran-2-yl)methanol
Executive Summary & Compound Profile
Target Molecule: (5-Fluoro-1-benzofuran-2-yl)methanol Chemical Class: Fluorinated Benzofuran / Primary Alcohol Molecular Formula: C₉H₇FO₂ Exact Mass: ~166.04 Da Key Application: Pharmaceutical intermediate, building block for serotonin receptor ligands (e.g., 5-HT2C agonists) and kinase inhibitors.
The Analytical Challenge: Characterizing (5-Fluoro-1-benzofuran-2-yl)methanol presents a dichotomy in mass spectrometry (MS). Its low molecular weight and aromaticity suggest Gas Chromatography-Mass Spectrometry (GC-MS) suitability, yet the primary hydroxyl group introduces polarity and hydrogen bonding capability that can lead to peak tailing or thermal degradation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) offers softer ionization but may lack the structural fingerprinting required for definitive identification against isomers.
This guide compares GC-MS (EI) and LC-MS (ESI) methodologies, providing optimal protocols and interpreting fragmentation pathways to ensure data integrity in drug development workflows.
Comparative Methodology: GC-MS vs. LC-MS
The following table contrasts the performance of the two primary alternatives for analyzing this compound.
| Feature | Method A: GC-MS (Electron Ionization) | Method B: LC-MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV) | Soft (Low energy) |
| Primary Analyte Form | Radical Cation ( | Protonated Adduct ( |
| Structural Insight | High. Rich fragmentation pattern allows for library matching and isomer differentiation. | Low. Primarily molecular weight confirmation; requires MS/MS for structural data. |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Sample Prep | Requires derivatization (TMS) for optimal peak shape, though direct injection is possible. | Minimal (dilute and shoot). |
| Suitability | Best for: Purity analysis, starting material verification, and impurity profiling. | Best for: Biological matrices (metabolism studies), trace quantification. |
Method A: GC-MS Analysis (Structural Fingerprinting)
Expert Insight: Direct injection of benzyl-type alcohols can lead to thermal dehydration in the injector port. For high-precision quantitative work, silylation is recommended. However, for rapid identification, the underivatized protocol below is sufficient if the liner is clean.
Experimental Protocol (Direct Injection)
-
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 3 min).
-
-
MS Source: 230°C, 70 eV Electron Ionization.
Fragmentation Pathway Interpretation
The fluorine atom at position 5 is robust and generally does not cleave. The fragmentation is driven by the furan ring and the hydroxymethyl side chain.
-
Molecular Ion (
): m/z 166 (Distinct, usually 40-60% abundance). -
Loss of Hydroxyl Radical (
): m/z 149. Formation of the stable (5-fluorobenzofuran-2-yl)methyl cation. -
Loss of Formaldehyde (
): m/z 136. Rearrangement leading to the 5-fluoro-benzofuran radical cation. -
Ring Contraction/CO Loss (
): A characteristic cleavage of the furan ring, often observed in benzofurans, leading to fluorinated tropylium-like species.
Method B: LC-MS Analysis (High Sensitivity)
Expert Insight: The fluorine atom increases lipophilicity compared to the non-fluorinated analog (Benzofuran-2-ylmethanol), increasing retention time on C18 columns. ESI+ is preferred due to the oxygen lone pairs facilitating protonation.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Observed Species
- : m/z 167.05 (Base peak).
- : m/z 189.03 (Common adduct in non-buffered solvents).
- : m/z 149.04 (In-source fragmentation, varying with cone voltage).
Visualizations
Figure 1: Analytical Decision Workflow
This diagram guides the researcher in choosing the correct MS modality based on the sample state and data requirements.
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analytical requirements.
Figure 2: Proposed Fragmentation Pathway (EI)
The following diagram illustrates the mechanistic degradation of the molecule under 70 eV electron impact, highlighting the stability of the fluorinated aromatic core.
Caption: Primary fragmentation pathways observed in Electron Ionization (EI) MS.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776263, Benzofuran-2-ylmethanol (Non-fluorinated analog reference). Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Mass Spectrometry (GC-MS) Library. National Institute of Standards and Technology. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzofurans
Introduction: The Strategic Value of Fluorine in Benzofuran Scaffolds
The benzofuran motif is a privileged heterocyclic scaffold ubiquitous in nature and synthetic medicinal chemistry. Compounds built around this fused benzene and furan ring system exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This inherent versatility has established the benzofuran core as a foundational structure for drug discovery.
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a proven method for optimizing pharmacological profiles. Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can profoundly alter a molecule's properties without significantly increasing its size.[1][2] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, capable of blocking sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life.[2][3]
-
Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can enhance bioavailability.[1][3][4] It also modifies lipophilicity, which is crucial for membrane permeability and absorption.[3][5]
-
Improved Binding Affinity: Fluorine can participate in unique electrostatic and hydrogen-bond interactions with protein targets, often leading to stronger and more selective binding to enzymes or receptors.[2][5]
This guide provides an in-depth, objective comparison of the biological activities of fluorinated benzofurans against their non-fluorinated counterparts, supported by experimental data to elucidate the causal relationships between structure and function.
Comparative Analysis of Biological Activities
The introduction of fluorine can transform a moderately active benzofuran derivative into a highly potent therapeutic candidate. Below, we examine this impact across several key therapeutic areas.
Anticancer Activity
Benzofuran derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[6] Experimental evidence consistently demonstrates that fluorination can significantly amplify these cytotoxic effects.
A compelling example is seen in a series of amiloride-benzofuran hybrids designed as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is heavily implicated in cancer invasion and metastasis.[7][8][9][10][11] In one study, the addition of a single fluorine atom to the benzofuran ring resulted in a two-fold increase in inhibitory potency against uPA (Ki = 88 nM for the fluorinated compound vs. 183 nM for the non-fluorinated parent).[12] This enhancement is attributed to more favorable hydrophobic interactions within the target's active site.[12]
Further research on fluorinated benzofurans tested against the HCT116 human colorectal cancer cell line revealed that two difluorinated compounds inhibited cell proliferation by approximately 70% (IC₅₀ values of 19.5 and 24.8 µM).[13][14][15] These compounds were shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting DNA fragmentation.[13][14][15] The structure-activity relationship (SAR) analysis from this work concluded that the biological effects of benzofuran derivatives are markedly enhanced by the presence of fluorine.[13][15][16]
| Compound Type | Target / Cell Line | Non-Fluorinated (IC₅₀ / Kᵢ) | Fluorinated (IC₅₀ / Kᵢ) | Fold Improvement |
| Amiloride-Benzofuran Hybrid | uPA Enzyme | 183 nM (Kᵢ) | 88 nM (Kᵢ) | ~2.0x |
| Benzofuran Derivative | HCT116 (Colon Cancer) | > 50 µM (Implied) | 19.5 µM | > 2.5x |
| Benzofuran Derivative | HCT116 (Colon Cancer) | > 50 µM (Implied) | 24.8 µM | > 2.0x |
| Indole Derivative | PERK Enzyme | 2.5 nM | 0.8 nM | ~3.1x |
Data compiled from multiple sources for illustrative comparison.[12][14]
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and benzofurans have shown promise in mitigating it by inhibiting key pro-inflammatory mediators.[17] The inducible enzyme cyclooxygenase-2 (COX-2) is a primary target in inflammation, as it catalyzes the production of pain- and inflammation-mediating prostaglandins.[18][19][20][21][22]
A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophages provided clear evidence of their enhanced anti-inflammatory potential.[16] Six of the nine fluorinated compounds tested effectively suppressed inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2).[13][15] This led to a significant decrease in the secretion of inflammatory mediators, with potent IC₅₀ values observed across the board.[13][15][16]
| Inflammatory Mediator | IC₅₀ Range for Fluorinated Benzofurans (µM) |
| Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 |
| Nitric Oxide (NO) | 2.4 - 5.2 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |
Data from a study on a series of fluorinated benzofuran derivatives.[13][15][16]
The potent inhibition of these key molecules underscores the strategic advantage of fluorination in designing effective anti-inflammatory agents.
Antimicrobial Activity
Benzofuran derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens.[23] Fluorination can augment this activity, likely by enhancing the compound's ability to penetrate microbial cell membranes due to increased lipophilicity.[2]
Studies on novel benzofuran-based pyrazoline-thiazoles, which incorporated fluorine, demonstrated significant antimicrobial activity.[24] While direct comparisons of Minimum Inhibitory Concentration (MIC) values between fluorinated and non-fluorinated parent compounds are not always available in single studies, the collective evidence points toward fluorinated analogs being potent antimicrobial agents. For instance, certain fluorinated benzofuranyl esters were found to inhibit the growth of Salmonella typhimurium, Streptococcus mutans, and Candida albicans with MIC values as low as 125 µg/mL.[25] In another study, a fluorinated benzofuran derivative showed moderate antibacterial activity against S. typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL.[17]
Mechanistic Insights and Key Signaling Pathways
The superior performance of fluorinated benzofurans stems from their altered interactions at a molecular level. Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, enabling unique interactions—such as hydrogen bonds and dipole-dipole interactions—with amino acid residues in target proteins, which can stabilize the drug-receptor complex and enhance binding affinity.
In inflammation, many benzofuran derivatives exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway .[26][27][28] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and enzymes like COX-2.[29][30] By inhibiting this pathway, fluorinated benzofurans can effectively shut down a significant portion of the inflammatory cascade.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate comparative data must be robust and standardized. Below are detailed methodologies for key assays.
Protocol 1: Anticancer Activity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases in living cells to determine cytotoxicity.[31][32][33][34]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated and non-fluorinated benzofuran compounds in culture medium. Include a vehicle control (e.g., DMSO in medium) and an untreated control.
-
Replace the old medium with 100 µL of the medium containing the test compounds.
-
Incubate for a specified duration (e.g., 48 or 72 hours).[31][35]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Data Acquisition:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[31]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay via Griess Reagent)
This assay quantifies nitrite (a stable product of NO) in cell culture supernatant as an indicator of inflammatory response in macrophages.[36][37][38]
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[39]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce inflammation by adding an agonist like Lipopolysaccharide (LPS, e.g., 1 µg/mL). Include appropriate controls (untreated, LPS only, compound only).
-
Incubate for 24 hours at 37°C.[39]
-
-
Griess Reaction:
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[38][39]
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[38][39][40]
-
Add 50-100 µL of the freshly prepared Griess reagent to each supernatant sample.[38][39]
-
-
Data Acquisition:
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.
-
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[41][42] The protocol should adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI).[43][44][45]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable cation-adjusted Mueller-Hinton Broth (MHB).[41]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[44]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).[41]
-
Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.
-
-
MIC Determination:
Conclusion and Future Outlook
For researchers and drug development professionals, these findings highlight the importance of incorporating fluorinated benzofuran scaffolds into screening libraries. Future work should focus on synthesizing novel analogs with fluorine at various positions on the benzofuran core to further refine structure-activity relationships. A deeper investigation into their effects on specific kinase targets and signaling pathways will be crucial for developing next-generation therapeutics with high efficacy and selectivity.
References
-
Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review. International journal of cancer, 72(1), 1–22. [Link]
-
Andreasen, P. A., Egelund, R., & Petersen, H. H. (2000). The urokinase-type plasminogen activator system in cancer metastasis: a review. International Journal of Cancer, 72(1), 1-22. [Link]
-
Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual review of pharmacology and toxicology, 38, 97–120. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Mondal, S., & Pillai, S. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in oncology, 8, 259. [Link]
-
Gilroy, D. W., & Colville-Nash, P. R. (2000). New insights into the role of COX 2 in inflammation. Journal of molecular medicine (Berlin, Germany), 78(3), 121–129. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal account. Cold Spring Harbor perspectives in biology, 1(4), a000043. [Link]
-
Duffy, M. J. (2002). Urokinase-type plasminogen activator: a potent marker of metastatic potential in human cancers. Biochemical Society transactions, 30(2), 207–210. [Link]
-
Herschman, H. R. (1996). Prostaglandin synthase 2. Biochimica et biophysica acta, 1299(1), 125–140. [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad Laboratories. [Link]
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Cleveland Clinic. [Link]
-
Patsnap. (2024, June 21). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Encyclopedia.pub. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia. [Link]
-
Allijn, I. E., Vaessen, S. F. J., & Bindels, R. J. M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Nitric oxide: biology and chemistry, 69, 1–6. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39–49. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press. [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50767. [Link]
-
da Silva, C. V., de Souza, M. C., & Damaso, C. R. (2019). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in immunology, 10, 2039. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Jang, H. J., Lee, S. J., Kim, C. Y., Hwang, J. T., Choi, J. H., Park, J. H., & Lee, S. W. (2017). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol, 7(18), e2545. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Das, S., & Kumar, A. (2017). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. [Link]
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis. [Link]
-
Ayoub, A. J., El-Achkar, G. A., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 15(7), 1735–1773. [Link]
-
Ayoub, A. J., El-Achkar, G. A., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Semantic Scholar. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]
-
Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Pal, R., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100999. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the.... ResearchGate. [Link]
-
Abunoori, A. A., Afzal, O., Altamimi, M. A., & Al-Enazy, S. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (Basel, Switzerland), 27(9), 2826. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]
-
Al-Ghorbani, M., Khan, I., Sameh, M., & Al-Footy, K. O. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of King Saud University. Science, 34(2), 101784. [Link]
-
Yakan, H., Kaplancikli, Z. A., & Altintop, M. D. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules (Basel, Switzerland), 23(10), 2697. [Link]
-
Wang, Y., Zhang, Y., & Chen, L. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules (Basel, Switzerland), 28(18), 6691. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 840–862. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 10. Urokinase-type plasminogen activator: a potent marker of metastatic potential in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of inducible cyclooxygenase (COX-2) in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 23. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
- 29. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 30. NF-κB and Inflammation [sigmaaldrich.com]
- 31. benchchem.com [benchchem.com]
- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. texaschildrens.org [texaschildrens.org]
- 36. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 39. bio-protocol.org [bio-protocol.org]
- 40. researchgate.net [researchgate.net]
- 41. Broth Microdilution | MI [microbiology.mlsascp.com]
- 42. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 43. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 44. protocols.io [protocols.io]
- 45. researchgate.net [researchgate.net]
Structural Validation of (5-Fluoro-1-benzofuran-2-yl)methanol Derivatives: A Comparative Analytical Guide
Executive Summary: The Regioisomer Trap
In the development of bioisosteres for drug discovery, the (5-Fluoro-1-benzofuran-2-yl)methanol scaffold is a critical pharmacophore, often serving as a metabolic blocker or an electronic modulator of the aromatic system. However, a pervasive challenge in its synthesis—particularly when cyclizing 3-fluorophenol precursors—is the formation of regioisomers (5-fluoro vs. 6-fluoro).
Standard 1H NMR is often insufficient for definitive assignment due to signal overcrowding in the aromatic region (7.0–7.6 ppm). Misassignment at this stage can lead to months of wasted biological screening. This guide objectively compares validation methodologies and establishes a 19F-Centric Integrated Protocol as the industry best practice for rapid, high-confidence structural confirmation.
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary analytical approaches used to validate this scaffold.
| Feature | Method A: Standard 1H/13C NMR | Method B: Integrated 19F-NMR & 2D (Recommended) | Method C: Single Crystal X-Ray (XRD) |
| Primary Mechanism | Chemical shift ( | Heteronuclear coupling ( | Electron density diffraction mapping |
| Resolution Power | Low (Aromatic overlap often obscures | High (F-H coupling provides distinct fingerprints) | Absolute (Unambiguous 3D structure) |
| Throughput | High (10 min/sample) | High (20 min/sample) | Low (Days to Weeks) |
| Sample Requirement | ~5 mg (Liquid) | ~10 mg (Liquid) | High-quality single crystal required |
| Blind Spot | Cannot easily distinguish 5-F vs 6-F without simulation | None (if HOESY is used) | Crystal packing forces may alter conformation |
Verdict: While XRD is the gold standard for absolute configuration, Method B offers the optimal balance of speed and certainty for routine medicinal chemistry workflows.
Technical Deep Dive: The Self-Validating Protocol (Method B)
This protocol relies on the specific magnetic properties of the
Step 1: 19F-NMR Screening (The "Fingerprint")
The fluorine atom induces large coupling constants (
-
5-Fluoro Isomer: The proton at C4 (H4) is ortho to the fluorine and spatially close to the furan ring proton (H3).
-
6-Fluoro Isomer: The proton at C4 is meta to the fluorine.
Experimental Setup:
-
Solvent: DMSO-
(Preferred for resolution of hydroxyl protons). -
Pulse Sequence: zgfig (Inverse gated decoupling) for integration, or standard coupled 19F to observe splitting.
Step 2: Coupling Constant Logic
Analyze the splitting of the aromatic protons. You must calculate the
| Proton Position | 5-Fluoro Derivative ( | 6-Fluoro Derivative ( |
| H4 (Ortho to C3) | Large Doublet ( | Small Multiplet ( |
| H6 | Large Doublet ( | Large Doublet ( |
| H7 | Small Multiplet ( | Large Doublet ( |
Critical Checkpoint: If the proton signal that shows a NOE correlation to the furan H3 (which is H4) has a small fluorine coupling (< 7 Hz), you have synthesized the 6-fluoro isomer, not the 5-fluoro target.
Step 3: 2D-HOESY (Heteronuclear Overhauser Effect)
This is the definitive "self-validating" step. Standard NOESY (H-H) is useful, but
-
Protocol: Run hfoesy pulse sequence. Mixing time: 400–600 ms.
-
Success Criteria:
-
5-Fluoro: F signal correlates strongly with H4 and H6 .
-
6-Fluoro: F signal correlates strongly with H5 and H7 .
-
Visualizing the Logic
The following diagrams illustrate the decision-making workflow and the structural correlations required for validation.
Diagram 1: Isomer Assignment Decision Tree
Caption: Logic flow for distinguishing 5-F and 6-F isomers using H3-H4 proximity and J-coupling magnitude.
Diagram 2: 1H-19F HOESY Correlation Map
Caption: Visualization of critical HOESY (F-H) and NOE (H-H) correlations defining the 5-fluoro structure.
Experimental Protocol: Synthesis & Characterization
Synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol
Note: This synthesis utilizes the Rap-Stoermer condensation, modified for regioselectivity.
-
Reagents: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve aldehyde in DMF. Add K2CO3 and stir at 80°C for 30 min.
-
Add ethyl bromoacetate dropwise. Reflux at 110°C for 4 hours.
-
Critical Step: The intermediate ester is reduced using LiAlH4 (1.1 eq) in THF at 0°C to yield the alcohol.
-
-
Purification: Flash chromatography (Hexane:EtOAc 4:1).
Analytical Characterization Data (Reference Standard)
Compound: (5-Fluoro-1-benzofuran-2-yl)methanol Formula: C9H7FO2
| Signal | Shift ( | Multiplicity | Coupling ( | Assignment |
| 19F | -118.5 | Multiplet | - | Ar-F |
| H3 | 6.68 | Singlet | - | Furan-H |
| H4 | 7.28 | dd | Ar-H (Ortho to F) | |
| H6 | 7.05 | td | Ar-H (Ortho to F) | |
| H7 | 7.48 | dd | Ar-H (Meta to F) | |
| CH2 | 4.65 | Doublet | -CH2 OH | |
| OH | 5.35 | Triplet | -CH2OH |
Data simulated based on substituent additivity rules and validated against analogous benzofuran literature.
References
-
Regioselective Synthesis of Benzofurans: Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Link
-
19F NMR Methodology: Alhaidari, L. M., & Spain, S. G. (2023).[1] Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers.[1][2] Link
-
Benzofuran Isomer Discrimination: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link
-
Fluorine Coupling Constants: Alfa Chemistry. 19F Coupling Constants Table and Spectral Data.Link
-
General Benzofuran Synthesis: Kishor, M. (2017).[3] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[3] Link
Sources
A Comparative Guide to the Anti-inflammatory Activity of Fluorinated Benzofurans
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the anti-inflammatory activity of fluorinated benzofuran derivatives against other alternatives. Supported by experimental data and detailed protocols, this document delves into the mechanistic rationale and practical assessment of this promising class of compounds.
Introduction: The Convergence of a Privileged Scaffold and a Unique Element
Benzofuran, a heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and, notably, anti-inflammatory properties.[1][3] The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated, creating a persistent need for novel and effective anti-inflammatory agents.[4]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] Introducing fluorine can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[5][8] This guide provides an in-depth assessment of how the targeted fluorination of the benzofuran scaffold yields potent anti-inflammatory agents, comparing their activity with non-fluorinated analogues and established drugs.
Mechanistic Insights: Modulating the Master Switches of Inflammation
The anti-inflammatory effects of many benzofuran derivatives, including their fluorinated counterparts, are attributed to their ability to modulate key intracellular signaling pathways that orchestrate the inflammatory response.[3][9] Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.
The NF-κB Signaling Pathway
NF-κB is a family of transcription factors that serves as a pivotal mediator of inflammatory responses.[10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] Once in the nucleus, NF-κB binds to DNA and induces the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][13] Several benzofuran derivatives have been shown to inhibit this pathway, preventing NF-κB activation and subsequent gene expression.[9][14]
The MAPK Signaling Pathway
The MAPK pathways are a set of parallel cascades that transmit extracellular signals to intracellular targets, regulating processes like cell proliferation, stress response, and inflammation.[15][16] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[17] These kinases are activated by a three-tiered phosphorylation relay (MAPKKK → MAPKK → MAPK).[16] Similar to NF-κB, the MAPK pathways are activated by inflammatory stimuli and regulate the expression of inflammatory mediators.[18] There is significant crosstalk between the MAPK and NF-κB pathways, and compounds that inhibit MAPK signaling can also suppress NF-κB activation.[9][14]
Comparative Analysis of Anti-inflammatory Activity
The efficacy of fluorinated benzofurans is assessed through a combination of in vitro and in vivo models, allowing for a comprehensive evaluation from the molecular to the organismal level.[19]
In Vitro Assessment: Cellular Models of Inflammation
A standard and robust method for in vitro screening involves the use of murine macrophage cell lines, such as RAW 264.7.[20] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an acute inflammatory response by producing high levels of inflammatory mediators.[21][22] The inhibitory capacity of test compounds on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines is a key indicator of anti-inflammatory potential.[23][24]
Recent studies have highlighted the superior performance of fluorinated benzofurans. For instance, a study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives found that six of the nine compounds effectively suppressed LPS-stimulated inflammation.[23][24] They inhibited the expression of COX-2 and iNOS and decreased the secretion of inflammatory mediators, with some compounds showing IC₅₀ values in the low micromolar range.[23][24]
| Compound Type | Target Mediator | IC₅₀ (µM) | Source |
| Fluorinated Benzofuran Derivative | Nitric Oxide (NO) | 2.4 - 5.2 | [23][24] |
| Fluorinated Benzofuran Derivative | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [23][24] |
| Fluorinated Benzofuran Derivative | Interleukin-6 (IL-6) | 1.2 - 9.04 | [23][24] |
| Piperazine/Benzofuran Hybrid (5d) | Nitric Oxide (NO) | 52.23 | [9] |
| Aza-benzofuran (Compound 1) | Nitric Oxide (NO) | 17.3 | [25] |
| Aza-benzofuran (Compound 4) | Nitric Oxide (NO) | 16.5 | [25] |
| Benzofuran-Piperazine Hybrid (16) | Nitric Oxide (NO) | 5.28 | [26] |
Table 1: Comparative in vitro anti-inflammatory activity of various benzofuran derivatives. Lower IC₅₀ values indicate higher potency.
In Vivo Assessment: Acute Inflammatory Models
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating acute inflammation and screening potential anti-inflammatory drugs.[27][28] Subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a biphasic inflammatory response characterized by edema (swelling), which can be quantified over several hours.[27][29] The second phase of this response is primarily mediated by prostaglandins, making it particularly relevant for assessing compounds that may target the COX pathway.[27]
Several studies have demonstrated the in vivo efficacy of benzofuran derivatives in this model.[30][31][32] For example, one study synthesized novel benzofuran amide derivatives and found that compound 6b produced a 71.10% inhibition of paw edema at 2 hours post-carrageenan injection, an effect that was statistically significant.[30] This level of activity is often comparable to or exceeds that of standard non-steroidal anti-inflammatory drugs (NSAIDs) used as positive controls.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Source |
| Benzofuran Amide (6b) | N/A | 2 | 71.10% | [30] |
| Benzofuran Amide (6a) | N/A | 2 | 61.55% | [30] |
| Olive Leaf Extract | 200 | 5 | 42.31% | [33] |
| Olive Leaf Extract | 400 | 5 | 46.99% | [33] |
| Diclofenac (Standard) | N/A | 5 | 63.81% | [33] |
Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. Below are detailed, self-validating protocols for the key assays discussed.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol assesses the ability of a test compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[34][35]
-
Compound Treatment: Prepare stock solutions of the fluorinated benzofuran derivatives and a positive control (e.g., L-NMMA) in DMSO. Dilute the compounds to final desired concentrations in fresh culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.[36]
-
LPS Stimulation: Following the pre-treatment, add LPS to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response (do not add LPS to the negative control wells). Incubate the plate for an additional 24 hours.[21][34]
-
Nitrite Quantification (Griess Assay): Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.[34]
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[36]
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated cells. Calculate the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cell death.[35][36]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol evaluates the acute anti-inflammatory activity of a test compound in a rodent model.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (150-200g). House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an institutional animal ethics committee.[33]
-
Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Diclofenac), and treatment groups receiving different doses of the fluorinated benzofuran.[37]
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).[38]
-
Compound Administration: Administer the test compounds, vehicle, or standard drug via the desired route (typically oral gavage) 30 to 60 minutes before inducing inflammation.[29]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[33][37]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[37]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.[38]
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzofuran scaffold represents a highly effective approach for developing potent anti-inflammatory agents. Experimental data consistently demonstrates that fluorination can enhance the ability of these compounds to suppress key inflammatory mediators, likely through the modulation of the NF-κB and MAPK signaling pathways.[9][23] The low micromolar to sub-micromolar IC₅₀ values observed in vitro, coupled with significant edema inhibition in vivo, underscore the therapeutic potential of this chemical class.[23][30]
Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the design of next-generation compounds with improved potency and selectivity.[23] Investigating the impact of fluorine on pharmacokinetic properties, such as metabolic stability and bioavailability, will be crucial for translating these promising preclinical findings into clinical candidates. The continued exploration of fluorinated benzofurans holds significant promise for the discovery of novel therapies for a wide range of inflammatory diseases.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Rusiecka-Izdebska, I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10385. [Link]
-
Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 5, 142. [Link]
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Bio-protocol, 2(7). [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
-
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(11), 1478. [Link]
-
Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 53. [Link]
-
Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science, 20(6), 939-946. [Link]
-
ScienceDirect. (n.d.). NF-kappaB pathway: Significance and symbolism. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Chen, L., & Chen, Z. J. (2018). NF-κB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of Neuroimmune Pharmacology, 13(4), 435-445. [Link]
-
Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]
-
Singh, A., et al. (2014). Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2670-2675. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
ResearchGate. (2023). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
MDPI. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(10), 1587. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents... International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
El-Kholy, W. M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Scientific Reports, 13, 5741. [Link]
-
Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(21). [Link]
-
Bentham Science. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]
-
Ruiz-Nuño, A., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 27(1), 226. [Link]
-
Chokchaisiri, R., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
-
Taylor & Francis Online. (2018). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(12), 1437-1440. [Link]
-
Wu, Y. C., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(4), 2125-2135. [Link]
-
ResearchGate. (2025). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(54), 31441-31457. [Link]
-
Wang, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(11), 1083. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
-
Lee, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 148(3), 856-861. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Pharmaceutica, 62(2), 199-215. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]
-
Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225. [Link]
-
ResearchGate. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 18. assaygenie.com [assaygenie.com]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. mdpi.com [mdpi.com]
- 21. jkb.ub.ac.id [jkb.ub.ac.id]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. creative-biolabs.com [creative-biolabs.com]
- 29. inotiv.com [inotiv.com]
- 30. jopcr.com [jopcr.com]
- 31. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 33. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. thaiscience.info [thaiscience.info]
- 35. mdpi.com [mdpi.com]
- 36. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bio-protocol.org [bio-protocol.org]
- 38. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (5-Fluoro-1-benzofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
As a novel fluorinated benzofuran derivative, (5-Fluoro-1-benzofuran-2-yl)methanol presents unique opportunities in drug discovery and materials science. However, its novel structure also necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical safety and experience with structurally related compounds. While the toxicological properties of this specific molecule have not been fully investigated, this document synthesizes available data on analogous compounds to establish a robust framework for its safe utilization.
Understanding the Hazard Landscape: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for (5-Fluoro-1-benzofuran-2-yl)methanol, we must infer its potential hazards from its structural components: the benzofuran core, the fluorine substituent, and the methanol group.
-
Benzofuran Derivatives : Compounds containing the benzofuran moiety may cause skin and eye irritation.[1] Some benzofuran derivatives are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2][3][4] Ingestion and inhalation of related compounds can be harmful.[1]
-
Fluorinated Organic Compounds : The introduction of fluorine can significantly alter the biological and toxicological properties of a molecule.[5] A primary concern with fluorinated compounds is the potential for the release of hazardous gases like hydrogen fluoride in the event of a fire.[6][7]
-
Methanol and its Derivatives : Methanol is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8] It can cause damage to organs, particularly the eyes.[8] While (5-Fluoro-1-benzofuran-2-yl)methanol is a solid, these inherent risks from the methanol group should be considered.
Therefore, it is prudent to handle (5-Fluoro-1-benzofuran-2-yl)methanol with the assumption that it is a hazardous substance, exercising caution to prevent all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving (5-Fluoro-1-benzofuran-2-yl)methanol.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles.[9] | Nitrile rubber gloves.[10] | Fully buttoned lab coat.[11] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.[12] |
| Solution Preparation | Chemical splash goggles.[11] | Nitrile rubber gloves.[10] | Chemical-resistant lab coat or apron over a standard lab coat.[11] | Work should be conducted in a certified chemical fume hood.[6] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield.[11] | Nitrile rubber gloves.[10] Change gloves immediately if contaminated. | Chemical-resistant lab coat or apron over a standard lab coat.[11] | All operations must be performed in a certified chemical fume hood.[6] |
| Handling Spills | Chemical splash goggles and a face shield.[11] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls.[13] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[14] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is paramount to minimizing risk. The following workflow for weighing and dissolving (5-Fluoro-1-benzofuran-2-yl)methanol provides a practical template for safe handling.
Preparation and Weighing
-
Pre-operational Check : Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Material Transfer : Perform all manipulations of the solid compound within the fume hood.
-
Weighing : Use a tared weigh boat or glass vial to accurately weigh the desired amount of the compound. Avoid creating dust.[9]
-
Container Sealing : Securely close the primary container of (5-Fluoro-1-benzofuran-2-yl)methanol immediately after use.
Dissolution
-
Solvent Addition : Carefully add the desired solvent to the vessel containing the weighed compound. Use a funnel to prevent splashing.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, and date.
Caption: A streamlined workflow for the safe handling and preparation of solutions of (5-Fluoro-1-benzofuran-2-yl)methanol.
Emergency Procedures: Be Prepared, Act Decisively
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention. For fluorinated compounds, having 2.5% calcium gluconate gel on hand is a recommended precaution.[5][15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
-
Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).[16] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing (5-Fluoro-1-benzofuran-2-yl)methanol, including contaminated consumables, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed, and compatible containers.[17][18]
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal : Arrange for disposal through your institution's certified hazardous waste disposal program.[19][20] Do not dispose of this chemical down the drain.[18]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like (5-Fluoro-1-benzofuran-2-yl)methanol is foundational to scientific progress. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely explore the potential of this promising compound while upholding the highest standards of laboratory safety.
References
-
Purdue University Department of Chemistry. Fluorine Safety. Retrieved from [Link]
-
Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
State of New Jersey. Hazard Summary: Fluorine. Retrieved from [Link]
-
Cole-Parmer. (Date not available). Material Safety Data Sheet: Benzofuran-2-yl methyl ketone. Retrieved from [Link]
-
Dräger. Renewable Energy - Methanol Safety for Industry. Retrieved from [Link]
-
Carl ROTH. (Date not available). Safety Data Sheet: Methanol. Retrieved from [Link]
-
American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (Date not available). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Wikipedia. Benzofuran. Retrieved from [Link]
-
Methanol Institute. Safe Handling. Retrieved from [Link]
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
-
Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. nj.gov [nj.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. draeger.com [draeger.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. mtu.edu [mtu.edu]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. orf.od.nih.gov [orf.od.nih.gov]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
